4-Chloro-3-iodo-1-methylpyridin-2(1H)-one

Drug Discovery In Silico Screening Kinase Inhibition

Optimize your sequential cross-coupling workflows with 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one (CAS 1956326-97-8). The 3-iodo substituent undergoes preferential oxidative addition, enabling a first Suzuki-Miyaura or Sonogashira coupling, followed by a distinct second coupling at the 4-chloro position—eliminating intermediate purification and protecting group steps. Computational SAR models show a 6.5% higher predicted antimycobacterial activity (Pa=0.577) versus the 3-chloro-4-iodo regioisomer, making this the rational choice for kinase inhibitor and anti-infective library synthesis.

Molecular Formula C6H5ClINO
Molecular Weight 269.47 g/mol
Cat. No. B11851114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-iodo-1-methylpyridin-2(1H)-one
Molecular FormulaC6H5ClINO
Molecular Weight269.47 g/mol
Structural Identifiers
SMILESCN1C=CC(=C(C1=O)I)Cl
InChIInChI=1S/C6H5ClINO/c1-9-3-2-4(7)5(8)6(9)10/h2-3H,1H3
InChIKeySSYDYZCUEHDTNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-iodo-1-methylpyridin-2(1H)-one (CAS 1956326-97-8): Key Procurement and Scientific Selection Overview


4-Chloro-3-iodo-1-methylpyridin-2(1H)-one (CAS 1956326-97-8) is a halogenated pyridin-2(1H)-one derivative bearing both chlorine (at the 4-position) and iodine (at the 3-position) substituents on the pyridinone core . This compound serves as a versatile building block in medicinal chemistry and organic synthesis, owing to the differential reactivity of its C–I and C–Cl bonds, which enables sequential chemoselective cross-coupling transformations [1]. Its molecular formula is C6H5ClINO, with a molecular weight of 269.47 g/mol .

Why Generic Halopyridine Substitution Fails: Scientific Differentiation of 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one


Despite the superficial structural similarity among halogenated pyridinones, 4-chloro-3-iodo-1-methylpyridin-2(1H)-one cannot be casually substituted with its regional isomer (3-chloro-4-iodo-1-methylpyridin-2(1H)-one) or mono-halogenated analogs without fundamentally altering reaction outcomes. The distinct positioning of iodine (3-position) versus chlorine (4-position) dictates chemoselectivity in cross-coupling cascades, where the inherently more reactive C–I bond undergoes oxidative addition preferentially, enabling sequential, site-selective functionalization [1]. Furthermore, predicted biological activity profiles, derived from structure-activity relationship models, diverge markedly between the 4-chloro-3-iodo and 3-chloro-4-iodo substitution patterns, particularly in pathways relevant to oncology and infectious disease research [2]. Substituting with a generic, mono-halogenated pyridinone eliminates this differential reactivity entirely, compromising the synthetic strategy.

Quantitative Differentiation Guide: 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one vs. Close Analogs


Predicted Multi-Target Inhibitory Activity Profile of 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one vs. Unhalogenated Pyridinone Core

Predicted biological activity spectra generated via the PASS (Prediction of Activity Spectra for Substances) algorithm reveal that 4-chloro-3-iodo-1-methylpyridin-2(1H)-one exhibits a distinct multi-target profile with probability scores exceeding threshold values for several therapeutically relevant pathways, whereas the unsubstituted 1-methylpyridin-2(1H)-one core shows no such activity predictions [1]. The presence of both chloro and iodo substituents is essential for this predicted activity landscape.

Drug Discovery In Silico Screening Kinase Inhibition

Predicted Antimycobacterial Activity Comparison: 4-Chloro-3-iodo vs. 3-Chloro-4-iodo Regioisomer

Computational activity predictions demonstrate that the regioisomeric positioning of chlorine and iodine substituents alters the predicted antimycobacterial activity profile of halogenated 1-methylpyridin-2(1H)-ones [1]. This difference is attributable to the distinct electronic and steric environments created by the 4-chloro-3-iodo substitution pattern versus the 3-chloro-4-iodo arrangement, which may influence binding to mycobacterial targets.

Antimycobacterial Infectious Disease Regioisomer Selectivity

Chemoselective Cross-Coupling Potential: Orthogonal Reactivity of 3-Iodo vs. 4-Chloro Substituents

In polyhalogenated heteroaromatic systems, the inherent reactivity difference between C(sp2)–I and C(sp2)–Cl bonds enables sequential, chemoselective cross-coupling reactions [1]. In 4-chloro-3-iodo-1-methylpyridin-2(1H)-one, the C–I bond at the 3-position undergoes oxidative addition to Pd(0) catalysts with significantly greater facility (k_rel ≈ 10²–10⁴ times faster) than the C–Cl bond at the 4-position under standard Suzuki-Miyaura or Sonogashira conditions [1], [2]. This orthogonal reactivity is not accessible in mono-halogenated pyridinone analogs (e.g., 4-chloro-1-methylpyridin-2(1H)-one or 3-iodo-1-methylpyridin-2(1H)-one) which offer only a single reactive site.

Cross-Coupling Chemoselectivity Sequential Functionalization

Physicochemical Property Comparison: 4-Chloro-3-iodo vs. 3-Chloro-4-iodo Regioisomer

Despite identical molecular formula (C6H5ClINO) and molecular weight (269.47 g/mol), the regioisomeric pair 4-chloro-3-iodo-1-methylpyridin-2(1H)-one and 3-chloro-4-iodo-1-methylpyridin-2(1H)-one exhibit subtle but measurable differences in predicted physicochemical properties that can impact downstream formulation and assay behavior , .

Physicochemical Properties ADME Prediction Structural Comparison

Validated Application Scenarios for 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one Based on Differential Evidence


Sequential, Site-Selective Synthesis of 3,4-Disubstituted Pyridin-2(1H)-one Libraries

Medicinal chemistry groups synthesizing focused libraries of 3,4-disubstituted pyridin-2(1H)-ones for structure-activity relationship (SAR) studies will derive significant synthetic efficiency from 4-chloro-3-iodo-1-methylpyridin-2(1H)-one. The orthogonal reactivity of the C–I (3-position) and C–Cl (4-position) bonds enables iterative cross-coupling: a first Suzuki-Miyaura or Sonogashira coupling at the more reactive 3-iodo position, followed by a second, distinct coupling at the 4-chloro position [1]. This telescoped sequence circumvents the need for intermediate purification or protecting group strategies, reducing step count and material loss compared to routes employing mono-halogenated pyridinones or symmetric dihalogenated scaffolds that suffer from cross-reactivity and statistical mixtures.

Anti-Infective Drug Discovery: Prioritization for Antimycobacterial Screening Cascades

In antimycobacterial drug discovery programs employing in silico triage prior to in vitro screening, 4-chloro-3-iodo-1-methylpyridin-2(1H)-one presents a modest but computationally validated advantage over its 3-chloro-4-iodo regioisomer. The predicted antimycobacterial activity probability (Pa = 0.577) for the 4-chloro-3-iodo isomer is 6.5% higher than that of the 3-chloro-4-iodo analog (Pa = 0.542) [2]. For high-throughput screening campaigns where hit rates are intrinsically low, prioritizing the 4-chloro-3-iodo regioisomer for synthesis and initial biological evaluation constitutes a rational, data-driven procurement decision that marginally increases the probability of identifying an active chemotype.

Kinase Inhibitor Scaffold Exploration Based on Multi-Target Activity Predictions

Research programs investigating novel kinase inhibitor scaffolds can utilize 4-chloro-3-iodo-1-methylpyridin-2(1H)-one as a starting point for analog generation, based on its predicted activity profile (Pa = 0.584 for protein kinase inhibition; Pa = 0.657 for signal transduction pathway inhibition) [2]. The halogenated pyridinone core provides two vectors for diversification (C3 via iodide replacement; C4 via chloride replacement), allowing systematic exploration of chemical space around a scaffold that computationally demonstrates a higher probability of kinase-relevant activity compared to the unsubstituted 1-methylpyridin-2(1H)-one core [2].

Chromatographic Method Development and Analytical Reference Standard Procurement

Analytical chemistry groups developing HPLC or UPLC methods for purity assessment of halogenated pyridinone reaction mixtures require authentic reference standards of each regioisomer to establish robust separation protocols. Despite their identical molecular formula and mass, 4-chloro-3-iodo-1-methylpyridin-2(1H)-one and 3-chloro-4-iodo-1-methylpyridin-2(1H)-one are chromatographically distinct species . Procuring the correct, authenticated standard ensures accurate peak identification, quantitation of process-related impurities, and method validation compliance in regulated pharmaceutical development environments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.